molecular formula C3H6N4 B14196184 2,5-Dihydro-1,2,4-triazin-5-amine CAS No. 831218-58-7

2,5-Dihydro-1,2,4-triazin-5-amine

Cat. No.: B14196184
CAS No.: 831218-58-7
M. Wt: 98.11 g/mol
InChI Key: GTYAQNONSULROR-UHFFFAOYSA-N
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Description

2,5-Dihydro-1,2,4-triazin-5-amine is a heterocyclic compound that belongs to the triazine family Triazines are a class of nitrogen-containing heterocycles with three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-1,2,4-triazin-5-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine derivatives with nitriles or amidines can lead to the formation of triazine rings. Another method involves the use of [4+2] cycloaddition reactions, where dienes and azides are reacted to form the triazine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-1,2,4-triazin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms in the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazines with different functional groups.

Scientific Research Applications

2,5-Dihydro-1,2,4-triazin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dihydro-1,2,4-triazin-5-amine involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer research, it may inhibit enzymes involved in DNA replication or repair, leading to cell death .

Comparison with Similar Compounds

2,5-Dihydro-1,2,4-triazin-5-amine can be compared with other triazine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.

Properties

CAS No.

831218-58-7

Molecular Formula

C3H6N4

Molecular Weight

98.11 g/mol

IUPAC Name

2,5-dihydro-1,2,4-triazin-5-amine

InChI

InChI=1S/C3H6N4/c4-3-1-6-7-2-5-3/h1-3H,4H2,(H,5,7)

InChI Key

GTYAQNONSULROR-UHFFFAOYSA-N

Canonical SMILES

C1=NNC=NC1N

Origin of Product

United States

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